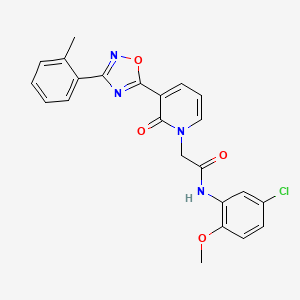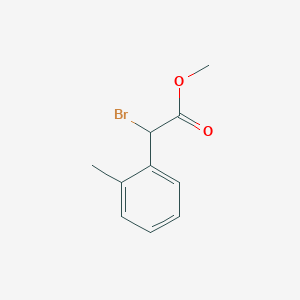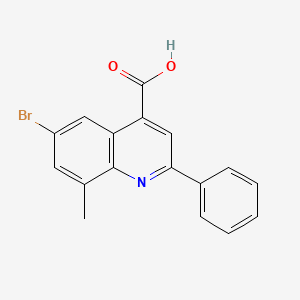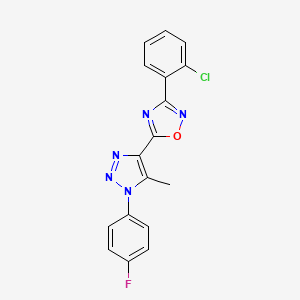
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and study of cyclobutyl derivatives, such as cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate, contribute significantly to the understanding of chemical reactivity and molecular architecture in organic chemistry. For instance, the acetolysis of cyclobutyl tosylates reveals the formation of a bridged cyclobutyl cation, leading to cyclopropylcarbinyl/homoallyl ions, highlighting the unique reactivity of cyclobutyl compounds. This reactivity is further supported by ab initio MO calculations, providing a deeper insight into the electronic structure and stability of these cations (Wiberg, Shobe, & Nelson, 1993).
Reaction Mechanisms and Rearrangements
The study of cyclobutyl and cyclopropylcarbinyl cations underscores their importance in understanding reaction mechanisms and molecular rearrangements. For example, the fragmentation of cyclobutoxychlorocarbene leads to a mix of cyclobutyl chloride and other products, illustrating the complex pathways involved in carbene reactions. Quantum chemical calculations reveal the formation of transient ion pair complexes, shedding light on the reaction dynamics and the role of solvent or matrix environments (Moss et al., 2004).
Synthetic Applications
The synthetic versatility of cyclobutyl derivatives is showcased in the preparation of complex molecules, such as epothilones, which are potent tubulin polymerization promoters. The cyclobutyl moiety plays a critical role in determining the biological activity of these compounds, demonstrating the potential of cyclobutyl derivatives in medicinal chemistry and drug design (Nicolaou et al., 2001).
Photophysical Properties and Materials Science
Cyclobutyl derivatives also find applications in materials science, particularly in the development of photophysical properties of compounds. The synthesis and study of cyclometalated complexes of iridium(III) with cyclobutyl-containing ligands contribute to the understanding of redox behavior and luminescence, which are crucial for developing new materials for optoelectronic applications (Neve et al., 1999).
properties
IUPAC Name |
cyclobutyl 6-chloro-2-cyclobutyloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-8-7-11(14(17)19-10-5-2-6-10)13(16-12)18-9-3-1-4-9/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBDSKVPGJIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2440578.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)


![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone](/img/structure/B2440594.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)

![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)